2-chloro-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
2-chloro-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and an ethyl chain linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Substitution on the Benzamide Core: The benzamide core is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Linking the Pyrazole and Benzamide: The ethyl chain is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with an ethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide core.
Substitution: The chloro group on the benzamide core can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: Used as a probe to study the function of specific proteins or pathways in cells.
Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific target. Generally, it could act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets could include kinases, G-protein coupled receptors (GPCRs), or ion channels, among others.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide: can be compared with other benzamide derivatives or pyrazole-containing compounds.
Unique Features: The combination of a chloro-substituted benzamide core with a pyrazole ring linked via an ethyl chain is relatively unique, providing a distinct set of chemical and biological properties.
List of Similar Compounds
- This compound
- N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- 2-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O/c21-17-4-2-1-3-16(17)20(26)23-11-12-25-19(15-5-6-15)13-18(24-25)14-7-9-22-10-8-14/h1-4,7-10,13,15H,5-6,11-12H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXJBKAAWFYSCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3Cl)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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